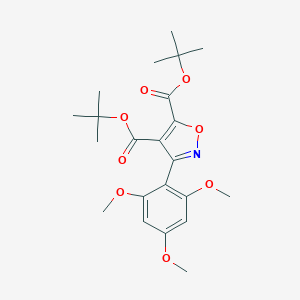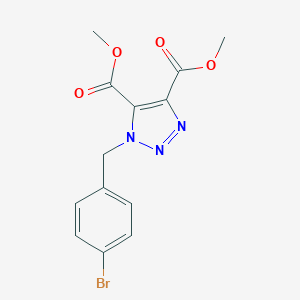
5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 15-4513 involves its binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the activity of the receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This, in turn, results in sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects
5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 15-4513 has been shown to have a range of biochemical and physiological effects. It has been demonstrated to induce sedation, reduce anxiety, and prevent seizures in animal models. It has also been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 15-4513 in lab experiments include its high selectivity for the benzodiazepine site on the GABA-A receptor, its well-characterized mechanism of action, and its ability to induce specific physiological effects. However, its limitations include its relatively low potency compared to other benzodiazepine derivatives and its potential for off-target effects at higher concentrations.
Direcciones Futuras
There are several future directions for the study of 5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 15-4513. One area of interest is the development of more potent and selective benzodiazepine derivatives that can be used to study the GABA-A receptor in greater detail. Another area of interest is the investigation of the role of the GABA-A receptor in various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Finally, the potential therapeutic applications of 5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 15-4513 and other benzodiazepine derivatives in the treatment of these disorders should be explored further.
Métodos De Síntesis
The synthesis of 5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 15-4513 involves a series of chemical reactions starting from 2-amino-5-chlorobenzophenone. The intermediate products are then treated with acetic anhydride and sodium acetate to form the final product. The yield of the synthesis process is typically around 50%.
Aplicaciones Científicas De Investigación
5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 15-4513 has been used in a wide range of scientific research applications. One of its main uses is in the study of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. 5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 15-4513 has been shown to selectively bind to a specific site on the receptor, known as the benzodiazepine site, and modulate its activity.
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
1-acetyl-5-(2-oxopropyl)-2,3-dihydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C14H16N2O3/c1-10(17)9-16-13-6-4-3-5-12(13)15(11(2)18)8-7-14(16)19/h3-6H,7-9H2,1-2H3 |
Clave InChI |
NRLSKIUOKBTDJG-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=O)CCN(C2=CC=CC=C21)C(=O)C |
SMILES canónico |
CC(=O)CN1C(=O)CCN(C2=CC=CC=C21)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![dimethyl 1-(3-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289552.png)
![(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate](/img/structure/B289570.png)
![4-[3-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B289574.png)
![2-Amino-3-[(2,3-dichlorobenzylidene)amino]-2-butenedinitrile](/img/structure/B289583.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289586.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B289597.png)
![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)